molecular formula C24H28O3 B12789830 3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 7499-46-9

3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12789830
CAS No.: 7499-46-9
M. Wt: 364.5 g/mol
InChI Key: IRVNXTZDUTXMJY-UHFFFAOYSA-N
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Description

NSC 407659 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its role in different chemical reactions and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 407659 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions. For example, one common method involves the use of a base to deprotonate a precursor molecule, followed by a nucleophilic substitution reaction to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of NSC 407659 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

NSC 407659 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 407659 may produce a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

NSC 407659 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of NSC 407659 involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

NSC 407659 is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:

    NSC 706744: Another indenoisoquinoline compound with similar anticancer properties.

    NSC 725776 (Indimitecan): A compound with a similar mechanism of action but different chemical structure.

    NSC 724998 (Indotecan): A compound with similar therapeutic applications but different molecular targets.

These compounds share some similarities with NSC 407659 but also have distinct differences that make each one unique in its own right.

Properties

CAS No.

7499-46-9

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

3-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C24H28O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-12,16-17,19,22H,13-15H2,1-3H3

InChI Key

IRVNXTZDUTXMJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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